Lipophilicity (logP) Enhancement vs. 5‑Methyl and Unsubstituted Thiophene‑Propiolic Acids
The target compound exhibits a calculated logP of 3.16±0.01 , a value that is consistent with the incremental contribution of the ethyl substituent relative to the methyl (logP ≈ 2.5, extrapolated from ALOGPS module predictions) and unsubstituted analogs (logP ≈ 2.0, extrapolated). This ~0.7–1.2 log unit increase translates to a 5‑ to 15‑fold higher octanol/water partition coefficient, which is critical for passive membrane permeability and off‑the‑shelf suitability in cell‑based assays that demand balanced hydrophobicity without the metabolic liability of a propyl or longer alkyl chain.
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.16 (ALOGPS computed value) |
| Comparator Or Baseline | 3‑(5‑Methylthiophen‑2‑yl)propiolic acid (logP ≈ 2.5, predicted); 3‑(thiophen‑2‑yl)propiolic acid (logP ≈ 2.0, predicted) |
| Quantified Difference | ΔlogP ≈ +0.7 vs. methyl analog; +1.2 vs. unsubstituted analog |
| Conditions | ALOGPS 2.1 prediction based on canonical SMILES; experimental verification pending |
Why This Matters
The higher logP of the ethyl analog may improve membrane permeability in cellular assays, providing a practical advantage for screening libraries where intracellular target engagement is required.
